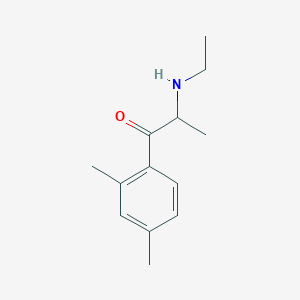

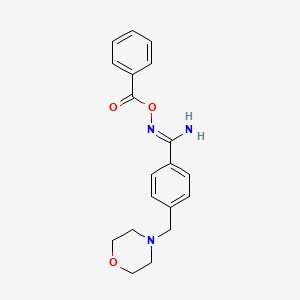

N-(benzoyloxy)-4-(morpholin-4-ylmethyl)benzenecarboximidamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

N-(benzoyloxy)-4-(morpholin-4-ylmethyl)benzenecarboximidamide is a useful research compound. Its molecular formula is C19H21N3O3 and its molecular weight is 339.4 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

1. Antihyperglycemic Evaluation

N-(benzoyloxy)-4-(morpholin-4-ylmethyl)benzenecarboximidamide has been evaluated for its antihyperglycemic properties. Moustafa et al. (2021) synthesized a series of carboximidamides, including morpholine derivatives, and assessed their impact on serum glucose levels. These compounds demonstrated a significant decrease in serum glucose, suggesting potential as antihyperglycemic agents Moustafa et al., 2021.

2. Structural and Spectral Analysis

Franklin et al. (2011) conducted a structural and spectral analysis of a related morpholine derivative, 3-(morpholin-4-ylmethyl)-1,3-benzothiazole-2-thione. This study provides insights into the molecular structure and hydrogen bonding interactions of such compounds, which can be relevant for understanding the properties of this compound Franklin et al., 2011.

3. Synthesis and Reactivity Studies

The synthesis and reactivity of morpholine derivatives have been extensively studied. Yamanaka et al. (1975) investigated the reactions of pyrimidine N-oxides with enamines, including morpholino derivatives, contributing to the understanding of the chemical behavior of such compounds Yamanaka et al., 1975.

4. Pharmacological Screening

Can et al. (2017) conducted pharmacological and toxicological screening of novel benzimidazole-morpholine derivatives, investigating their enzyme inhibitory and antimicrobial activities. This research highlights the potential therapeutic applications of morpholine derivatives in treating various diseases Can et al., 2017.

5. Application in Sensing pH

Jiao et al. (2019) synthesized a pH fluorescent probe based on naphthalimide, incorporating a morpholine derivative, for monitoring acidic and alkaline pH. This showcases the application of morpholine derivatives in developing sensitive and selective probes for biological and chemical analysis Jiao et al., 2019.

Eigenschaften

| { "Design of the Synthesis Pathway": "The synthesis pathway for N-(benzoyloxy)-4-(morpholin-4-ylmethyl)benzenecarboximidamide involves the reaction of 4-(morpholin-4-ylmethyl)benzenecarboximidoyl chloride with benzoyloxyamine.", "Starting Materials": [ "4-(morpholin-4-ylmethyl)benzenecarboximidoyl chloride", "benzoyloxyamine" ], "Reaction": [ "To a solution of 4-(morpholin-4-ylmethyl)benzenecarboximidoyl chloride in dry dichloromethane, add triethylamine dropwise with stirring.", "Add benzoyloxyamine to the reaction mixture and stir for several hours at room temperature.", "Filter the precipitated solid and wash with cold dichloromethane.", "Dry the product under vacuum to obtain N-(benzoyloxy)-4-(morpholin-4-ylmethyl)benzenecarboximidamide." ] } | |

CAS-Nummer |

1255147-66-0 |

Molekularformel |

C19H21N3O3 |

Molekulargewicht |

339.4 g/mol |

IUPAC-Name |

[(E)-[amino-[4-(morpholin-4-ylmethyl)phenyl]methylidene]amino] benzoate |

InChI |

InChI=1S/C19H21N3O3/c20-18(21-25-19(23)17-4-2-1-3-5-17)16-8-6-15(7-9-16)14-22-10-12-24-13-11-22/h1-9H,10-14H2,(H2,20,21) |

InChI-Schlüssel |

GWYURXGMEYCYPZ-UHFFFAOYSA-N |

Isomerische SMILES |

C1COCCN1CC2=CC=C(C=C2)/C(=N\OC(=O)C3=CC=CC=C3)/N |

SMILES |

C1COCCN1CC2=CC=C(C=C2)C(=NOC(=O)C3=CC=CC=C3)N |

Kanonische SMILES |

C1COCCN1CC2=CC=C(C=C2)C(=NOC(=O)C3=CC=CC=C3)N |

Herkunft des Produkts |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

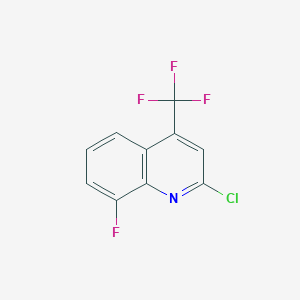

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Methyl 3-aminobicyclo[1.1.1]pentane-1-carboxylate hydrochloride](/img/structure/B1433182.png)

![N-[(5-methyl-1,3,4-oxadiazol-2-yl)methyl]piperidine-4-carboxamide dihydrochloride](/img/structure/B1433184.png)